molecular formula C37H43N4.ClO4 B1173949 BIS(DIMETHYLDITHIOCARBAMATO)IRON CAS No. 15339-38-5

BIS(DIMETHYLDITHIOCARBAMATO)IRON

Cat. No.: B1173949
CAS No.: 15339-38-5
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Description

Overview of Dithiocarbamate (B8719985) Ligand Architecture and Coordination Tendencies

Dithiocarbamate ligands, with the general formula R₂NCS₂⁻, are derived from the reaction of a secondary amine (R₂NH) with carbon disulfide (CS₂). e-journals.inwikipedia.org These ligands are monoanionic and typically act as bidentate chelators, coordinating to a metal center through both sulfur atoms. nih.gov This chelation forms a stable four-membered ring, a structural motif that is central to the chemistry of these complexes. sysrevpharm.org

The electronic properties of the dithiocarbamate ligand can be tuned by varying the 'R' groups on the nitrogen atom. This allows for systematic changes in the electron-donating ability of the ligand, which in turn influences the properties of the metal complex. nih.gov Dithiocarbamates are classified as soft ligands due to the presence of the sulfur donor atoms, making them particularly suitable for binding to soft metal ions like iron(II) and iron(III). wikipedia.org

A key feature of the dithiocarbamate ligand is the delocalization of the nitrogen lone pair electrons into the C-S bonds, which imparts partial double bond character to the C-N bond. wikipedia.org This electronic flexibility allows dithiocarbamates to stabilize a wide range of oxidation states in transition metals. wikipedia.org They can coordinate to metal ions in various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and its oxidation state. nih.gov While typically bidentate, dithiocarbamate ligands can also adopt monodentate or bridging coordination modes. nih.govnih.gov

The synthesis of dithiocarbamate salts is generally straightforward, involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.org These salts can then be readily used to synthesize metal complexes through metathesis reactions with metal halides. wikipedia.org

Historical Context of Iron Dithiocarbamate Complex Research

The investigation of iron dithiocarbamate complexes has a long history, with early interest sparked by their unique magnetic properties. A pivotal moment in this field was the discovery in 1931 by Cambi and his coworkers of anomalous magnetic behavior in tris(N,N-dialkyldithiocarbamato)iron(III) complexes. wikipedia.org This phenomenon, now known as spin crossover, demonstrated that the magnetic state of these iron(III) complexes could be sensitive to temperature and the nature of the alkyl substituents on the dithiocarbamate ligand. wikipedia.org

The commercial application of dithiocarbamate compounds also has historical roots, with their use as fungicides beginning during World War II. nih.gov In the latter half of the 20th century, research expanded to explore the structural, spectroscopic, and magnetic properties of a wide array of iron dithiocarbamate complexes. For instance, in the 1970s, detailed studies were conducted on the magnetic interactions in bis(N,N-diethyldithiocarbamato)iron(III) halide complexes. aip.org These foundational studies have paved the way for more recent investigations into their potential applications in areas such as materials science and as nitric oxide scavengers. nih.govmdpi.com

Scope and Significance of Academic Inquiry into Bis(dimethyldithiocarbamato)iron Complexes

The academic inquiry into bis(dithiocarbamato)iron complexes, including the specific compound this compound, is driven by their interesting structural features and reactivity. While much of the literature has focused on the diethyl derivative, the principles and areas of investigation are largely applicable to the dimethyl analogue.

Structurally, bis(dialkyldithiocarbamato)iron(II) complexes are often dimeric, featuring two pentacoordinate iron(II) centers. wikipedia.org Research into these complexes often involves their synthesis and characterization to understand their molecular and electronic structures. A key area of investigation is their reactivity. For example, bis(diethyldithiocarbamato)iron reacts with various reagents to form monomeric iron derivatives. It can add ligands like 9,10-phenanthroline to form octahedral complexes, and reacts with nitric oxide (NO) and carbon monoxide (CO) to form nitrosyl and carbonyl complexes, respectively. wikipedia.org This reactivity highlights their potential as precursors for a range of other iron complexes.

Furthermore, studies have explored the structural and bonding properties of related compounds such as bis(N,N-dimethyldithiocarbamato)iron(III) diiodide. acs.org The crystal structure of the related bis(N,N-dimethyldithiocarbamato)nitrosyliron has also been determined, revealing a square pyramidal coordination geometry around the iron atom with the nitrosyl group in the apical position. rsc.org

Properties

CAS No.

15339-38-5

Molecular Formula

C37H43N4.ClO4

Synonyms

BIS(DIMETHYLDITHIOCARBAMATO)IRON

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Salt Metathesis Routes for Bis(dimethyldithiocarbamato)iron Complexes

A prevalent and straightforward method for preparing iron tris(dithiocarbamate) complexes is through salt metathesis reactions. wikipedia.orgwikipedia.org This typically involves the reaction of an iron(III) salt with a salt of the dithiocarbamate (B8719985) ligand, such as sodium dimethyldithiocarbamate (B2753861). The reaction is generally carried out in an aqueous or alcoholic medium. For instance, reacting iron(III) chloride with three equivalents of sodium diethyldithiocarbamate (B1195824) yields iron tris(diethyldithiocarbamate). The pH is a critical parameter in this synthesis and is typically maintained between 6 and 8 to prevent the protonation of the dithiocarbamate ligand.

Targeted Synthesis of Specific Oxidation States: Fe(II), Fe(III), and Fe(IV) Precursors

The ability to synthesize iron dithiocarbamate complexes with the iron center in a specific oxidation state—Fe(II), Fe(III), or Fe(IV)—is crucial for tailoring the properties of the resulting compounds for various applications.

Fe(III) Complexes: Iron(III) dithiocarbamate complexes, such as tris(N,N-dialkyldithiocarbamato)iron(III), are commonly synthesized via salt metathesis reactions using an iron(III) salt as the precursor. wikipedia.orgwikipedia.org These octahedral complexes are known for their interesting magnetic properties, including spin crossover behavior. wikipedia.orgwikipedia.org

Fe(II) Complexes: The synthesis of Fe(II) dithiocarbamate complexes requires careful control of the reaction conditions to prevent oxidation to the more stable Fe(III) state. Iron(II) bis(dithiocarbamates) are known to be extremely air-sensitive. researchgate.net A novel approach to obtaining Fe(II) dithiocarbamate complexes involves the use of carbonyl-protected precursors like cis-[Fe(CO)₂(S₂CNR₂)₂]. rsc.org These precursors readily lose their carbonyl ligands upon heating, providing an in-situ source of the desired Fe(II) species. rsc.org Another route involves the reaction of FeCl₂, zinc, and a dithiolate salt under a carbon monoxide atmosphere. nih.gov

Fe(IV) Complexes: Isolable iron(IV) derivatives of dithiocarbamates, specifically [Fe(S₂CNR₂)₃]⁺, can be obtained through the oxidation of the corresponding iron(III) tris(dithiocarbamate) complexes at relatively mild potentials. wikipedia.orgwikipedia.org This reflects the strong electron-donating nature of the dithiocarbamate ligands, which helps to stabilize the high oxidation state of the iron center. wikipedia.orgwikipedia.org

Single-Source Precursor (SSP) Strategies for Iron Sulfide (B99878) Nanomaterials

Iron dithiocarbamate complexes are valuable single-source precursors (SSPs) for the synthesis of iron sulfide nanomaterials. mdpi.comacs.org This approach offers excellent control over the stoichiometry of the final material because the iron and sulfur are already present in a defined ratio within the precursor molecule. acs.org The thermal decomposition of these SSPs leads to the formation of various iron sulfide phases. mdpi.com

Thermolytic Decomposition Pathways of this compound Precursors

The thermal decomposition of iron dithiocarbamate precursors is a key step in the formation of iron sulfide nanomaterials. The decomposition process typically occurs in a high-boiling point solvent, and the resulting iron sulfide phase can be influenced by factors such as temperature and the presence of additives.

Thermogravimetric analysis of tris(N,N-dialkyldithiocarbamato)iron(III) complexes shows a significant weight loss, around 70%, in the temperature range of 200–350°C. researchgate.net The decomposition often proceeds in multiple stages, with iron sulfide being formed as an intermediate product. researchgate.netresearchgate.net Further heating in air can lead to the formation of iron oxides like γ-Fe₂O₃ and ultimately α-Fe₂O₃. researchgate.net The activation energy for this decomposition process has been found to vary between 61 and 198 kJ/mol, and the reaction follows first-order kinetics. researchgate.net

In situ X-ray absorption spectroscopy studies on the decomposition of [Fe(S₂CNiBu₂)₃] in oleylamine (B85491) have shown that the process begins with the reduction of Fe(III) to Fe(II) at approximately 60°C, which is proposed to involve the elimination of thiuram disulfide. rsc.org This reduction triggers the substitution of the secondary amide backbone by the oleylamine solvent. rsc.org

Ligand Framework Influence on Material Product Formation

The structure of the dithiocarbamate ligand, particularly the nature of the alkyl or aryl groups on the nitrogen atom, can significantly influence the phase of the resulting iron sulfide nanomaterial.

For example, the decomposition of [Fe(S₂CNBuⁱ₂)₃] in oleylamine at 230°C primarily yields pyrrhotite (B1172379) (Fe₇S₈). mdpi.com In contrast, the decomposition of [Fe(S₂CNEt₂)₃] under similar conditions can lead to the exclusive formation of greigite (Fe₃S₄). mdpi.com The decomposition of diaryldithiocarbamate complexes, such as [Fe{S₂C(N-p-MeC₆H₄)₂}₃], in oleylamine also produces greigite nanoparticles. mdpi.com However, dry heating of the same precursor at 450°C results in the formation of troilite (FeS). mdpi.com

The addition of thiuram disulfide to the decomposition of [Fe(S₂CNiBu₂)₃] has been found to promote the formation of pure greigite nanoparticles over a wider temperature range (230-280°C). rsc.org This suggests that the thiuram disulfide plays a role in controlling the Fe(III)-Fe(II) equilibrium and may also act as an additional sulfur source. rsc.org

Derivatization and Ligand Modification Strategies

The reactivity of this compound and its analogues allows for various derivatization and ligand modification strategies, expanding their chemical space and potential applications.

Iron tris(dithiocarbamate) complexes react with nitric oxide (NO) to form nitrosyl complexes of the type Fe(dtc)₂NO. wikipedia.orgwikipedia.org This reaction serves as an efficient chemical trap for NO. wikipedia.orgwikipedia.org Additionally, these complexes can react with hydrochloric acid to yield pentacoordinate chloride species, Fe(dtc)₂Cl. wikipedia.org

Iron bis(diethyldithiocarbamate) reacts with various reagents to form mono-iron derivatives. For instance, it reacts with 9,10-phenanthroline to produce an octahedral complex, Fe(S₂CNEt₂)₂(phen). wikipedia.org It also reacts with 3,4-bis(trifluoromethyl)-1,2-dithiete (B13424082) to form an Fe(IV) dithiolene complex and adds carbon monoxide to give the corresponding carbonyl complex, Fe(S₂CNEt₂)₂(CO)₂. wikipedia.org

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry and Bonding

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline solids, including the coordination environment of the central metal ion.

Analysis of bis(diethyldithiocarbamato)iron(II) reveals that it exists as a dimeric species, [Fe(S₂CNEt₂)₂]₂. wikipedia.org In this dimeric structure, each iron(II) center is five-coordinate, achieving this coordination by bonding to four sulfur atoms from its own two dithiocarbamate (B8719985) ligands and one sulfur atom from the adjacent monomer unit. This results in a distorted square-pyramidal geometry around each iron atom. Mössbauer spectroscopy studies on bis(dimethyldithiocarbamato)iron(II) have indicated that both five-coordinate and six-coordinate iron species can be present, with the six-coordinate form likely arising from further polymerization or intermolecular interactions in the solid state. ru.nl

In contrast, when a nitrosyl ligand is introduced to form bis(dimethyldithiocarbamato)nitrosyliron, the structure changes significantly. X-ray diffraction analysis of this related compound shows a monomeric complex where the iron atom is five-coordinate with a square-pyramidal geometry. rsc.org The four sulfur atoms of the two dithiocarbamate ligands form the base of the pyramid, and the nitrogen atom of the nitrosyl group occupies the apical position. rsc.org

Table 1: Representative Coordination Geometry Data for Iron Dithiocarbamate Complexes

Compound Formula Coordination Number Coordination Geometry Key Structural Feature
bis(diethyldithiocarbamato)iron(II) [Fe(S₂CNEt₂)₂]₂ 5 Distorted Square Pyramidal Dimeric Structure

Powder X-ray Diffraction (pXRD) for Crystalline Phase Identification in Derived Materials

Iron dithiocarbamate complexes, including the title compound, are valuable single-source precursors (SSPs) for the synthesis of various iron sulfide (B99878) (FeₓSᵧ) nanomaterials through solvothermal decomposition or pyrolysis. wikipedia.orgresearchgate.net Powder X-ray diffraction (pXRD) is the principal technique used to identify the crystalline phases of the resulting bulk powders.

By comparing the experimental diffraction patterns with standard patterns from the International Centre for Diffraction Data (ICDD), specific phases of iron sulfide can be identified. For instance, the thermal decomposition of iron(III) dithiocarbamate precursors in oleylamine (B85491) has been shown to produce nanoparticles of pyrrhotite (B1172379) (Fe₇S₈) and greigite (Fe₃S₄). wikipedia.org The pXRD patterns clearly distinguish between these phases, with pyrrhotite-4M matching ICDD card no. 029-0723 and greigite corresponding to ICDD card no. 016-0713. wikipedia.org Similarly, pyrolysis of related iron(III) xanthate precursors has been used to generate hexagonal pyrrhotite (Fe₁₋ₓS), identified against ICDD no. 00-022-1120. ru.nl The crystallinity and phase purity of the synthesized materials are thus rigorously confirmed by pXRD analysis.

Electron Microscopy Techniques for Morphological and Elemental Characterization

Electron microscopy is indispensable for characterizing the size, shape, and elemental composition of the nanoscale materials derived from this compound.

High-Resolution Transmission Electron Microscopy (HRTEM) provides detailed information about the morphology, size distribution, and crystalline nature of nanoparticles. Studies on iron sulfides derived from iron dithiocarbamate precursors frequently employ HRTEM to visualize the nanostructures. For example, HRTEM analysis of greigite nanoparticles has revealed lattice spacings of 5.95 Å, which correspond to the wikipedia.org lattice plane of the greigite crystal structure. wikipedia.org In another study, pyrrhotite nanoparticles produced from a similar precursor showed lattice spacings of 2.67 Å, consistent with the plane of pyrrhotite-4M. wikipedia.org HRTEM images also reveal the particle size, which can range from approximately 10 nm to over 50 nm depending on the synthesis conditions, and can show aggregation of primary nanoparticles. wikipedia.org

Field Emission Scanning Electron Microscopy (FESEM) is used to investigate the surface morphology of the synthesized nanomaterials and their composites. FESEM provides high-resolution images of the sample's surface topography. For instance, in the characterization of iron oxide nanoparticles synthesized via a sonochemical method, FESEM micrographs revealed the presence of both spherical, nanosized particles (10-80 nm) and larger, cuboidal-shaped microparticles. Similarly, FESEM has been used to confirm the dispersion of iron sulfide nanocrystals within a hydroxyethyl (B10761427) cellulose (B213188) (HEC) matrix, providing crucial information about the morphology of the composite material. The technique is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis, confirming the presence of iron and sulfur in the desired ratio.

Table 2: Characterization Data for Materials Derived from Iron Dithiocarbamate Precursors

Derived Material Characterization Technique Key Findings
Pyrrhotite (Fe₇S₈) Nanoparticles pXRD Crystalline phase matched ICDD no. 029-0723.
Greigite (Fe₃S₄) Nanoparticles pXRD Crystalline phase matched ICDD no. 016-0713.
Greigite Nanoparticles HRTEM Lattice spacing of 5.95 Å observed, corresponding to the wikipedia.org plane.
Pyrrhotite Nanoparticles HRTEM Lattice spacing of 2.67 Å observed, corresponding to the plane.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. This method relies on the principle that each element possesses a unique atomic structure, which results in a characteristic set of peaks in its X-ray emission spectrum. When a sample is bombarded with a high-energy beam of electrons, it excites electrons in the inner shells of the atoms, causing them to be ejected. The resulting vacancies are then filled by electrons from higher energy shells. This transition releases energy in the form of an X-ray, and the energy of this X-ray is a signature of the element from which it was emitted.

In the context of characterizing this compound, EDS analysis serves as a crucial tool for confirming the presence and relative abundance of its constituent elements: iron (Fe), sulfur (S), carbon (C), and nitrogen (N). This technique provides a rapid and non-destructive qualitative and semi-quantitative analysis of the elemental makeup of the synthesized compound, verifying the integrity of the molecular structure.

While specific EDS data for this compound is not extensively detailed in publicly available literature, the theoretical elemental composition can be calculated based on its chemical formula, C₆H₁₂FeN₂S₄. These calculated values provide a benchmark for comparison with experimental EDS results.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Weight Percentage (%)
IronFe55.845155.84518.85
SulfurS32.0654128.2643.29
NitrogenN14.007228.0149.45
CarbonC12.011672.06624.32
HydrogenH1.0081212.0964.08
Total 296.281 100.00

Note: Hydrogen is typically not detected by EDS analysis.

The EDS spectrum of this compound would be expected to show distinct peaks corresponding to the characteristic X-ray emission energies of iron, sulfur, carbon, and nitrogen. The relative intensities of these peaks can be used to estimate the elemental ratios within the sample. For instance, the analysis of related iron dithiocarbamate complexes has demonstrated the utility of EDS in confirming the expected elemental ratios post-synthesis. In such studies, the experimental weight percentages of the constituent elements obtained from EDS are compared with the theoretically calculated values to ascertain the purity and stoichiometry of the compound. Any significant deviation from the expected values could indicate the presence of impurities or the formation of a different complex.

Electronic Structure and Spectroscopic Probes

Spectroscopic Analysis of Electronic Transitions and Energy Levels

The electronic properties of bis(dimethyldithiocarbamato)iron are primarily explored through techniques that probe the transitions of electrons between different energy levels within the molecule.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for examining the electronic transitions in transition metal complexes. Iron(II) and iron(III) dithiocarbamate (B8719985) complexes are known to have strong absorption bands in the near-ultraviolet region. For this compound(II), electronic spectroscopy has determined the ligand field splitting parameter (10Dq) to be approximately 8000 cm⁻¹. scispace.com The electronic spectra of dithiocarbamate complexes typically display intense bands corresponding to intramolecular charge transfer.

Photoluminescence spectroscopy provides information about the emissive properties of a compound after absorbing light. For bis(diethyldithiocarbamato)iron(II), which is structurally similar to the dimethyl derivative, luminescence has been observed with two distinct peaks at 415 nm and 470 nm. nih.gov This suggests that this compound may also exhibit luminescent properties, though specific studies on its emission spectrum are not widely reported. Other metal-dithiocarbamate complexes, such as those with nickel(II), have been shown to exhibit intense blue photoluminescence with maximum emissions in the 330–336 nm range. rsc.org

Ligand-to-Metal Charge Transfer (LMCT) Characterization

The intense colors of many transition metal complexes, including iron dithiocarbamates, are often due to ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron moves from a molecular orbital that is primarily located on the ligand to one that is predominantly centered on the metal. In related iron(III) complexes, such as tris(β-diketonato)iron(III), the strong absorption bands observed in the UV-Vis spectrum are mainly attributed to LMCT. researchgate.net This involves the excitation of an electron from ligand-based occupied molecular orbitals to metal-based unoccupied molecular orbitals. researchgate.net Similar LMCT bands are expected in the spectrum of this compound, contributing significantly to its electronic absorption profile.

Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, are invaluable for determining how the dithiocarbamate ligand binds to the iron center and for analyzing the characteristic functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the coordination mode of the dithiocarbamate ligand. The positions of the C-N and C-S stretching vibrations are diagnostic. A single, strong band for the ν(C-S) vibration is indicative of a bidentate coordination, where both sulfur atoms of the ligand bind to the metal center. In dithiocarbamate complexes, the thioureide C-N bond has a partial double bond character, which influences its stretching frequency. For iron(III) tris(diethyldithiocarbamate), the ν(C–N) and ν(C–S) stretches are found at 1485 cm⁻¹ and 995 cm⁻¹, respectively, confirming ligand coordination. In general, for dithiocarbamate complexes, the ν(C-N) stretching frequency appears in the range of 1450–1550 cm⁻¹, while the ν(C-S) stretch is observed between 950 and 1050 cm⁻¹.

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations. While specific Raman data for this compound is not extensively documented in the reviewed literature, the technique is valuable for identifying metal-ligand vibrations and other key structural features. For instance, in the study of iron corrosion products, Raman spectroscopy has been effective in identifying different iron oxides based on their characteristic spectral bands. dtic.mil The use of multivariate analysis on Raman datasets can help to objectively identify dominant spectral features and validate vibrational assignments in dithiocarbamate complexes.

Magnetic Resonance Techniques for Spin State Investigations

Magnetic resonance techniques are powerful probes of the electronic spin state and the local environment of the iron nucleus.

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It provides precise information on the oxidation state, spin state, and coordination geometry of the iron center. For this compound(II), Mössbauer spectra have shown the presence of both five- and six-coordinate species. scispace.com The small isomer shift values obtained from these spectra confirm the covalent character of the iron-sulfur bonds. scispace.com The quadrupole splitting values differ for the five- and six-coordinate forms. scispace.com In related iron(III) bis(dimethyldithiocarbamato) halides, Mössbauer studies have revealed evidence of weak antiferromagnetic dimerization. journaldephysique.org The technique is also instrumental in studying spin-crossover phenomena, where the iron center can transition between high-spin and low-spin states with changes in temperature or pressure.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons. While the this compound(II) complex itself may not be EPR active depending on its spin state, its derivatives often are. A notable application is the reaction of iron dithiocarbamate complexes with nitric oxide (NO) to form stable nitrosyl complexes, such as Fe(dtc)₂NO. These adducts are paramagnetic and exhibit a characteristic EPR signal, which has been widely used for the detection and quantification of NO in biological systems.

Magnetic Susceptibility Measurements and Spin Crossover Phenomena

Magnetic susceptibility measurements are a primary tool for investigating the electronic ground state of iron dithiocarbamate complexes. beilstein-journals.org These measurements have been instrumental in identifying and characterizing the phenomenon of spin crossover (SCO), where the iron center transitions between a high-spin (HS) and a low-spin (LS) state. wikipedia.orgwikipedia.org This transition can be induced by changes in temperature, pressure, or by light irradiation. beilstein-journals.orgrsc.org

In the case of tris(N,N-dialkyldithiocarbamato)iron(III) complexes, anomalous magnetic behavior was first observed in 1931, which was later understood as spin crossover. wikipedia.orgwikipedia.org The magnetic properties of these complexes are highly sensitive to the nature of the alkyl substituents on the dithiocarbamate ligand and the temperature. wikipedia.orgresearchgate.net For instance, tris(diethyldithiocarbamato)iron(III) exhibits a low-spin configuration at low temperatures and a high-spin configuration near room temperature, as confirmed by changes in Fe-S bond lengths observed through X-ray crystallography. wikipedia.org

The effective magnetic moment (μeff), derived from magnetic susceptibility data, is a key parameter used to follow the spin transition. beilstein-journals.org For iron(II) complexes, a significant change in μeff from approximately 0 BM (diamagnetic LS state, S=0) to around 5.5 BM (paramagnetic HS state, S=2) is indicative of a complete spin crossover. For iron(III) complexes, the transition occurs between the LS state (S=1/2) and the HS state (S=5/2). beilstein-journals.orgmdpi.com

Studies on various iron(III) dithiocarbamate complexes have shown that depending on the alkyl substituent, they can be classified into different groups based on their magnetic behavior:

High-spin complexes exhibiting spin-crossover (⁶A₁g ↔ ²T₂g): These complexes show a gradual or abrupt transition between the high-spin and low-spin states as a function of temperature. researchgate.net For example, dimethyl-, diethyl-, di-n-propyl-, and di-n-butyl-substituted dithiocarbamato complexes of iron(III) exist as equilibrium mixtures of high and low spin states at room temperature and increasingly adopt the low-spin state at liquid nitrogen temperature. researchgate.net

High-spin complexes exhibiting spin transition (⁶A₁g → ⁴T₁g): This involves a transition to a different excited state. researchgate.net

Intermediate-spin complexes showing spin transition (⁴A₁g ↔ ²T₂g): These complexes exhibit transitions involving an intermediate spin state. researchgate.net

The spin crossover phenomenon is not limited to solid-state samples. Studies on solutions of iron(II) complexes with N,N'-disubstituted bis(pyrazol-3-yl)pyridines have demonstrated thermally induced spin crossover in solution, as evidenced by changes in magnetic susceptibility measured by the Evans NMR method. nih.gov

Magnetic Properties of Selected Iron Dithiocarbamate Complexes
ComplexSpin State BehaviorTemperature RangeKey ObservationsReference
Tris(diethyldithiocarbamato)iron(III)Spin Crossover (LS ↔ HS)79 K - 297 KFe-S bond length changes from 231 pm (LS) to 356 pm (HS). wikipedia.org
Tris(N,N-dialkyldithiocarbamato)iron(III) (R=Me, Et, n-Pr, n-Bu)Spin Crossover (HS/LS equilibrium)Room Temp to Liquid N₂ TempEquilibrium mixture of HS and LS states at room temperature, favors LS at lower temperatures. researchgate.net
Fe(LOH)₂₂Spin Crossover in Solution230 K - 365 KχT value drops from 2.9 to 0.4 cm³/mol K upon cooling. nih.gov

Mössbauer Spectroscopy for Iron Oxidation State and Electronic Configuration

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron nuclei, providing valuable information about the oxidation state, spin state, and symmetry of the coordination sphere. youtube.comyoutube.com The primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). nih.gov

The isomer shift (IS) is sensitive to the s-electron density at the iron nucleus and can therefore distinguish between different oxidation states (e.g., Fe(II) and Fe(III)) and spin states (high-spin vs. low-spin). youtube.com For instance, small isomer shift values in iron(II) dithiocarbamate complexes confirm the covalent character of the iron-sulfur bonds. scispace.com

The quadrupole splitting (QS) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. youtube.com This parameter is highly sensitive to distortions from cubic symmetry in the coordination environment of the iron atom. rsc.org

In the context of this compound and related complexes, Mössbauer spectroscopy has been crucial for:

Confirming Spin States: Room temperature Mössbauer spectra of many tris(N,N-dialkyldithiocarbamato)iron(III) complexes show an asymmetric doublet that can be resolved into two doublets, corresponding to the high-spin and low-spin states coexisting in equilibrium. researchgate.net The relative areas of these doublets can be used to calculate the percentage contribution of each spin state. researchgate.net

Characterizing Structural Distortions: The temperature dependence of the quadrupole splitting provides insights into the electronic ground state and small distortions from ideal symmetry. rsc.org For example, in a series of iron(III) dithiocarbamates, Mössbauer studies of powdered samples indicated that the iron atom is in a crystal field with a slight distortion from octahedral symmetry. aip.org The quadrupole splitting in these complexes was found to be temperature-dependent, which could be interpreted using a model that considers the thermal population of the spin-orbit split levels of the ²T₂ state. rsc.org

Mössbauer Parameters for Selected Iron(II) Dithiocarbamate Complexes at 100 K
ComplexIsomer Shift (IS) (mm/sec)Quadrupole Splitting (QS) (mm/sec)Reference
Fe(Me₂dtc)₂0.472.57 scispace.com
Fe(Et₂dtc)₂0.502.62 scispace.com
Fe(n-Pr₂dtc)₂0.512.81 scispace.com
Fe(n-Bu₂dtc)₂0.512.84 scispace.com
Fe(i-Bu₂dtc)₂0.512.80 scispace.com

The temperature dependence of Mössbauer parameters for some species has been shown to be a valuable tool in understanding their electronic structure. scispace.com For example, in powdered samples of Fe(Et₂dtc)₂, which exists as a dimer with five-coordinate iron atoms, the temperature dependence of the Mössbauer parameters was consistent with a high-spin (S=2) configuration. scispace.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly useful for studying paramagnetic iron complexes, such as those in the high-spin Fe(III) (S=5/2) and low-spin Fe(III) (S=1/2) states. nih.govresearchgate.net

EPR studies of iron dithiocarbamate complexes have provided significant insights into their spin states and the dynamics of spin crossover. researchgate.net In a study of a series of tris(N,N-dialkyldithiocarbamato)iron(III) complexes, the temperature dependence of the EPR spectra was monitored from 5 to 300 K. researchgate.net The spin transition was observed through the reduction in the integral intensity of the signal from the high-spin complexes as the temperature decreased. researchgate.net Below approximately 60 K, ferromagnetic ordering of magnetic moments in low-spin domains was observed. researchgate.net

EPR can also be used to characterize different iron centers within the same sample. For instance, in some iron(III) complexes, EPR spectroscopy has identified the coexistence of low-spin (S=1/2) and high-spin (S=5/2) centers. researchgate.netresearchgate.net The g-values obtained from the EPR spectrum are characteristic of the electronic environment of the paramagnetic center. For iron(III) N,N-dimethyldithiocarbamate diluted in a cobalt(III) analog, g-values close to 2 were observed, indicating a nearly cubic symmetry for the iron atom. researchgate.net

The temperature dependence of the EPR signal intensities can be used to analyze the spin crossover phenomenon. mdpi.com This allows for a detailed characterization of the changes in the population of high-spin and low-spin states with temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. While NMR of paramagnetic complexes can be challenging due to the broadening of signals, it can provide valuable information about the electronic and geometric structure. nih.govaip.org

For iron(III) dithiocarbamate complexes, proton NMR spectra are typically temperature-dependent, with broad absorption peaks resulting from the coupling between the nuclei and the electron spins (hyperfine interaction). aip.org The temperature dependence of the chemical shifts arises from the changing magnetic field at the nucleus due to the unpaired electrons. aip.org

By analyzing the temperature dependence of the proton NMR spectra of a series of iron(III) dithiocarbamates, researchers have been able to model the electronic structure based on an iron atom in an intermediate crystal field of octahedral symmetry. aip.orgaip.org The hyperfine interaction constants for the various protons in the ⁶A₁ state have been attributed to the delocalization of d-electrons through the ligands. aip.orgaip.org This delocalization is a key aspect of the bonding in these complexes.

¹³C NMR spectroscopy has also been employed to study dithiocarbamate complexes, providing information about the electronic environment of the carbon atoms in the ligand backbone. acs.orgsysrevpharm.orgrsc.org

The Evans method, which utilizes NMR to measure magnetic susceptibility in solution, has been successfully applied to study spin crossover in iron(II) complexes. nih.gov This technique involves comparing the chemical shifts of an inert reference compound in a solution containing the paramagnetic complex with the shifts in a solution of the pure solvent. nih.gov

¹H NMR Data for an Iron(III) Dithiocarbamate Complex
Proton GroupChemical Shift (ppm) at 20°C in CDCl₃Reference
N-CH₂ (propyl)~ -15 aip.org
CH₂ (propyl)~ 10 aip.org
CH₃ (propyl)~ 5 aip.org
Phenyl (ortho)~ 25 aip.org
Phenyl (meta)~ 12 aip.org
Phenyl (para)~ -8 aip.org
Data for iron(III) N-n-propyl-N-phenyl dithiocarbamate. Chemical shifts are relative to an internal standard.

Coordination Chemistry Principles and Metal Ligand Interactions

Ligand Field Theory Applications to Dithiocarbamate (B8719985) Complexes

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of dithiocarbamate complexes. researchgate.net LFT, a more comprehensive model than crystal field theory, considers the covalent nature of the metal-ligand bond by incorporating molecular orbital theory. researchgate.net In the case of iron dithiocarbamate complexes, the sulfur donor atoms of the dithiocarbamate ligands create a ligand field that splits the d-orbitals of the iron center into different energy levels.

The geometry of the complex, typically distorted octahedral or square planar for bis(dithiocarbamato)iron species, dictates the specific pattern of d-orbital splitting. This splitting is crucial in determining the electronic and magnetic properties of the complex, including its spin state. Dithiocarbamate ligands are considered to be weak-field ligands, which often results in high-spin iron(II) complexes. However, the exact field strength can be modulated by the substituents on the nitrogen atom of the ligand, influencing the energy gap between the split d-orbitals.

Redox Behavior and Oxidation State Stability of Iron Centers

The redox potential of the Fe(III)/Fe(II) couple in these complexes is influenced by the nature of the substituents on the dithiocarbamate ligand. Electron-donating groups on the nitrogen atom tend to stabilize the Fe(III) state, making the complex easier to oxidize and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing groups favor the Fe(II) state, resulting in a more positive redox potential. This tunability of redox properties is a key feature of iron dithiocarbamate chemistry.

Several factors govern the kinetics and thermodynamics of electron transfer processes in bis(dimethyldithiocarbamato)iron and related complexes. The reorganization energy, which is the energy required to change the geometry of the complex from the reactant to the product state during electron transfer, plays a significant role. The solvent environment also has a profound impact, with polar solvents often facilitating electron transfer.

Table 1: Factors Influencing Electron Transfer in Iron Dithiocarbamate Complexes

Factor Influence on Electron Transfer
Ligand Substituents Electron-donating groups on the nitrogen atom stabilize Fe(III), facilitating oxidation. Electron-withdrawing groups stabilize Fe(II), making oxidation more difficult.
Solvent Polarity Polar solvents can facilitate electron transfer by stabilizing charged transition states.
Reorganization Energy Lower reorganization energy, associated with smaller structural changes upon redox change, leads to faster electron transfer rates.
Counter-ion The nature of the counter-ion can influence the rate and efficiency of electron transfer reactions through specific ion-pairing effects.
Chelation Dynamics The process of ligand chelation and de-chelation can be coupled to electron transfer, creating complex reaction pathways. rsc.org

Spin State Energetics and Spin Crossover (SCO) Properties

A remarkable feature of many iron dithiocarbamate complexes is their ability to exhibit spin crossover (SCO) behavior. This phenomenon involves a transition between a high-spin (HS) and a low-spin (LS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. In the context of this compound, the relative energies of the HS and LS states are often very close, allowing for this transition to occur.

The spin state of the iron center is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). If Δ > P, the LS state is favored, while if Δ < P, the HS state is favored. In SCO compounds, these two energies are comparable, leading to a thermal equilibrium between the two spin states. For iron(III) dithiocarbamates, this often involves a crossover between a high-spin (S=5/2) and a low-spin (S=1/2) state.

The spin crossover phenomenon in this compound and its analogues gives rise to a characteristic temperature-dependent magnetic behavior. At high temperatures, the thermal energy is sufficient to populate the higher-energy HS state, resulting in a large magnetic moment. As the temperature is lowered, the complex transitions to the lower-energy LS state, leading to a significant decrease in the magnetic moment.

This transition can be gradual over a wide temperature range or abrupt, occurring within a narrow temperature window. The temperature at which the populations of the HS and LS states are equal is known as the spin transition temperature (T1/2). The nature of the alkyl substituents on the dithiocarbamate ligand has a profound effect on the transition temperature and the completeness of the spin crossover.

Table 2: Temperature-Dependent Magnetic Moment of a Representative Tris(N,N'-dialkyldithiocarbamato)iron(III) Complex

Temperature (K) Effective Magnetic Moment (μeff, B.M.) Predominant Spin State
300 ~5.8 High-Spin
200 ~4.5 Mixture of High- and Low-Spin
100 ~2.5 Mixture of High- and Low-Spin
77 ~2.1 Low-Spin

Note: This table provides illustrative data for a generic tris(dialkyldithiocarbamato)iron(III) complex exhibiting spin crossover. The exact values for this compound may vary.

Metal-Ligand Bond Covalency and Electronic Delocalization

The bonds between the iron center and the sulfur atoms of the dimethyldithiocarbamate (B2753861) ligands exhibit a significant degree of covalent character. This covalency arises from the overlap of the iron d-orbitals with the sulfur p-orbitals, leading to the formation of molecular orbitals that are delocalized over both the metal and the ligands. The small isomer shift values observed in the Mössbauer spectra of these complexes confirm the covalent nature of the iron-sulfur bonds.

This electronic delocalization is a key aspect of the electronic structure of iron dithiocarbamate complexes. It influences not only the stability of the complex but also its redox properties and spectroscopic signatures. The degree of covalency can be tuned by modifying the electronic properties of the dithiocarbamate ligand, for example, by changing the substituents on the nitrogen atom.

Dimerization and Polymerization Phenomena in Coordination Solids

In the solid state, this compound complexes can exhibit dimerization or polymerization. This aggregation is often driven by the tendency of the iron centers to achieve a higher coordination number. For instance, square-planar bis(dithiocarbamato)iron(II) units can dimerize through the formation of bridging sulfur atoms, leading to five-coordinate iron centers.

In some cases, this polymerization can lead to the formation of extended one-, two-, or three-dimensional structures. The nature of these intermolecular interactions in the solid state can have a significant impact on the magnetic properties of the material, including the cooperative effects in spin crossover phenomena. The crystal packing and intermolecular contacts are therefore crucial in determining the bulk properties of these coordination solids. For example, iron(II) bis(dimethyldithiocarbamato) can exist in different coordination geometries, including five- and six-coordinate forms, with the latter likely arising from polymerization between dimeric units.

Reactivity and Mechanistic Investigations

Ligand Exchange and Substitution Reactions

Bis(dimethyldithiocarbamato)iron(II) is known to undergo ligand exchange and substitution reactions, leading to the formation of new iron complexes with altered coordination spheres. wikipedia.org While detailed kinetic studies specifically on the dimethyldithiocarbamato derivative are not extensively documented, the reactivity of the closely related bis(diethyldithiocarbamato)iron(II) provides significant insights. This complex readily reacts with various reagents, resulting in the formation of mono-iron derivatives. wikipedia.org

For instance, the addition of 9,10-phenanthroline (phen) to bis(diethyldithiocarbamato)iron(II) yields a blue-colored octahedral complex, Fe(S₂CNEt₂)₂(phen). wikipedia.org Another notable substitution reaction involves the interaction with 3,4-bis(trifluoromethyl)-1,2-dithiete (B13424082), which leads to the formation of an iron(IV) dithiolene complex, Fe(S₂CNEt₂)₂(S₂C₂(CF₃)₂). wikipedia.org

The mechanisms of ligand substitution reactions in iron(III) complexes, such as the iron(III) hydroxo dimer, have been interpreted in terms of a dissociative interchange mechanism. This pathway involves the formation of an intermediate where the incoming ligand coordinates to one of the iron centers before displacing an existing ligand. wikipedia.org Similar dissociative or interchange mechanisms are likely operative in the ligand substitution reactions of this compound. The study of ligand substitution in palladium(II) dithiocarbamate (B8719985) complexes has revealed two-step processes involving a ligand-dependent initial step followed by a ligand-independent ring-closure, suggesting complex mechanistic pathways for these types of compounds. researchgate.netias.ac.in

Reactions with Small Molecules (e.g., NO, CO)

This compound exhibits significant reactivity towards small gaseous molecules like nitric oxide (NO) and carbon monoxide (CO), forming stable adducts. This reactivity is central to its application as a trapping agent for these molecules.

The reaction with nitric oxide yields a nitrosyl complex, while the reaction with carbon monoxide produces a carbonyl complex. wikipedia.org The formation of these adducts involves the coordination of the small molecule to the iron center, often accompanied by changes in the coordination geometry and electronic structure of the complex.

Nitric Oxide Trapping Mechanisms and Adduct Formation

The ability of iron dithiocarbamate complexes to trap nitric oxide is a particularly well-studied aspect of their reactivity, with significant implications for the detection and quantification of NO in biological systems. researchgate.netnih.gov Contrary to earlier beliefs, it has been demonstrated that NO radicals can be trapped not only by the ferrous [Fe(II)] state but also by the ferric [Fe(III)] state of iron-diethyldithiocarbamate complexes in biological environments. nih.gov

In biological systems where the dithiocarbamate ligand is in excess, ferric dithiocarbamate complexes can be directly observed. nih.gov Upon trapping NO, the resulting nitrosylated adducts are predominantly in a diamagnetic ferric state. nih.gov A smaller fraction of these adducts may be reduced by endogenous biological reducing agents to a paramagnetic ferrous state. nih.gov The yield of trapped NO can be significantly increased by the addition of exogenous reductants like dithionite, which reduce the diamagnetic ferric nitrosyl complexes to the paramagnetic ferrous form, readily detectable by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

The presence of NO can also facilitate the replacement of other ligands bound to iron in biological systems with the dithiocarbamate ligand. nih.gov In various biological settings, the nitrosylated iron-dithiocarbamate adducts exist as a mixture of diamagnetic and paramagnetic states. nih.gov The formation of nitrosyliron(II)-dithiocarbamate from iron(II)-dithiocarbamate complexes is utilized to detect and quantify nitrogen monoxide in biological samples via ESR. mdpi.com

Photoreactivity and Photoreduction Mechanisms

The interaction of this compound with light induces photochemical reactions, primarily through a process known as photoreduction. This reactivity is driven by the absorption of light, leading to electronic transitions within the molecule that trigger chemical transformations.

Ligand-to-Metal Charge Transfer (LMCT) Induced Reactivity

The photoreactivity of iron dithiocarbamate complexes is often initiated by a ligand-to-metal charge transfer (LMCT) excitation. researchgate.netnih.govum.es In this process, absorption of a photon promotes an electron from a ligand-based orbital to a metal-centered orbital, effectively reducing the iron center and oxidizing the ligand. This photoinduced event can lead to the homolytic cleavage of a metal-ligand bond, generating a reduced metal center and a ligand radical. nih.gov

For the closely related tris(diethyldithiocarbamato)iron(III), photolysis in inert solvents leads to its reduction to a stable iron(II) complex. researchgate.net The primary photochemical step involves the generation of bis(diethyldithiocarbamato)iron(II) and a diethyldithiocarbamate (B1195824) radical. researchgate.net This photoreduction is a key example of visible light-induced homolysis (VLIH), a common photoreaction for transition metal complexes with LMCT excited states. nih.gov The resulting iron(II) species can then be intercepted by other molecules present in the reaction mixture. researchgate.net The lifetime of LMCT excited states in iron complexes can be very short, which influences their photochemical behavior. um.es

The electronic and substituent effects on the ligands can tune the energy and lifetime of the LMCT excited state, thereby influencing the efficiency and pathway of the photoreaction. nih.govresearchgate.net

Quantum Yields and Wavelength Dependence of Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (φ), which is the number of moles of product formed per mole of photons absorbed. The quantum yield of photoreactions involving iron dithiocarbamate complexes is dependent on the wavelength of the incident light.

Redox Reactions and Kinetics

The iron center in this compound can exist in different oxidation states, and the complex readily participates in redox reactions. These reactions involve the transfer of electrons to or from the iron center, leading to changes in its oxidation state.

Iron tris(dithiocarbamate) complexes are known to undergo oxidation at relatively mild potentials to form stable iron(IV) derivatives. wikipedia.orgwikipedia.org This reflects the strong electron-donating ability of the dithiocarbamate ligands, which can stabilize higher oxidation states of the metal. Conversely, the reduction of iron(III) dithiocarbamate complexes can also occur. For example, in situ X-ray absorption spectroscopy studies have shown that the reduction of an iron(III) dithiocarbamate complex to iron(II) can trigger subsequent ligand substitution reactions. rsc.org

The electrochemical behavior of iron(III)-dimethyldithiocarbamate has been investigated using techniques such as cyclic and square-wave stripping voltammetry, providing insights into its redox properties at an electrode surface. researchgate.net Studies on related iron-bisphosphine complexes have identified both mono- and bis-arylated iron(II) species as being reactive towards electrophiles, highlighting the role of the iron(II) state in catalytic cycles. nih.gov The redox potential of iron complexes is a critical parameter that dictates their reactivity in electron transfer processes. For some non-heme iron(IV)-oxo complexes, very high redox potentials have been observed, making them extremely reactive oxidants. nih.gov

Reduction by Organic Acids and Proposed Dissociation Equilibria

The interaction of this compound with organic acids is primarily governed by the acidic decomposition of the dithiocarbamate ligands. Dithiocarbamate complexes are known to be unstable in acidic conditions, and their decomposition is accelerated with a decrease in pH. rsc.org The initial step in the presence of an organic acid involves the protonation of the dithiocarbamate ligand to form the corresponding dithiocarbamic acid. rsc.org This acid is generally unstable and undergoes rapid decomposition to carbon disulfide (CS₂) and the corresponding secondary amine, in this case, dimethylamine. rsc.org

The mechanism of this acid-catalyzed decomposition has been studied for various dithiocarbamates and is dependent on the basicity of the parent amine. acs.org For dithiocarbamates derived from secondary amines like dimethylamine, the decomposition in the presence of acid can be proposed to proceed through the following equilibria:

Protonation of the Ligand: The organic acid (HA) protonates one of the sulfur atoms of the dimethyldithiocarbamate (B2753861) ligand. [Fe(S₂CN(CH₃)₂)₂] + HA ⇌ [Fe(S₂CN(CH₃)₂)(HS₂CN(CH₃)₂)]⁺ + A⁻

Dissociation of the Protonated Ligand: The protonated dithiocarbamic acid ligand is unstable and dissociates from the iron center. [Fe(S₂CN(CH₃)₂)(HS₂CN(CH₃)₂)]⁺ ⇌ [Fe(S₂CN(CH₃)₂)]⁺ + HS₂CN(CH₃)₂

Decomposition of Dithiocarbamic Acid: The free dithiocarbamic acid rapidly decomposes. HS₂CN(CH₃)₂ → (CH₃)₂NH + CS₂

The proposed dissociation equilibria are influenced by factors such as the strength of the organic acid and the solvent environment. In the presence of a sufficient concentration of acid, the equilibrium will be driven towards the decomposition products, leading to the complete degradation of the this compound complex.

Oxidative Pathways to Higher Iron Oxidation States

This compound, being an iron(II) complex, can be oxidized to higher iron oxidation states, most notably iron(III) and iron(IV). The dithiocarbamate ligands are known to stabilize metals in a range of oxidation states due to the resonance between the dithiocarbamate and the thioureide forms, which imparts a rich electrochemistry to these complexes. nih.gov

The oxidation of the iron(II) center to iron(III) can occur in the presence of mild oxidizing agents. The resulting tris(dimethyldithiocarbamato)iron(III) is a well-characterized and stable complex.

Of significant interest is the further oxidation to the iron(IV) state. The oxidation of tris(dithiocarbamato)iron(III) complexes at relatively mild potentials to yield isolable iron(IV) derivatives of the form [Fe(S₂CNR₂)₃]⁺ has been reported. wikipedia.org This indicates that the dithiocarbamate ligand framework is capable of stabilizing the high-valent Fe(IV) center.

Specific to the bis-ligated complex, the reaction of iron bis(diethyldithiocarbamate) with 3,4-bis(trifluoromethyl)-1,2-dithiete results in the formation of an Fe(IV) dithiolene complex, Fe(S₂CNEt₂)₂(S₂C₂(CF₃)₂). wikipedia.org This demonstrates a clear oxidative pathway for a bis(dithiocarbamato)iron(II) complex to a higher oxidation state.

Spectroscopic studies, including X-ray absorption spectroscopy (XAS) and Mössbauer spectroscopy, have been instrumental in confirming the metal-centered oxidation to a genuine Fe(IV) state in related dithiocarbamate complexes. nih.gov These studies have established a low-spin d⁴ configuration for the resulting Fe(IV) complexes with a spin ground state of S=1. nih.gov

The electrochemical properties of iron dithiocarbamate complexes have been extensively studied, revealing reversible one-electron oxidation processes corresponding to the Fe(II)/Fe(III) and Fe(III)/Fe(IV) redox couples. acs.org

Reactant Oxidizing Agent/Conditions Product Iron Oxidation State
[Fe(S₂CN(CH₃)₂)₂]Mild Oxidizing Agent[Fe(S₂CN(CH₃)₂)₃]Fe(III)
[Fe(S₂CNEt₂)₂]3,4-Bis(trifluoromethyl)-1,2-dithieteFe(S₂CNEt₂)₂(S₂C₂(CF₃)₂)Fe(IV)
[Fe(Et₂dtc)₃]Electrochemical Oxidation[Fe(Et₂dtc)₃]⁺Fe(IV)

Thermal Degradation and Decomposition Pathways

The thermal stability and decomposition of metal dithiocarbamates, including iron complexes, have been investigated to understand their behavior at elevated temperatures and their potential as single-source precursors for metal sulfides. rsc.orgnih.gov Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the decomposition process. nih.gov

For a related complex, bis(methylbenzyldithiocarbamato)iron(II), thermogravimetric analysis (TGA) reveals a multi-stage decomposition process. researchgate.net The decomposition is typically characterized by an initial weight loss corresponding to the removal and breakdown of the organic ligands, followed by the formation of an intermediate species, and finally yielding a stable residue at higher temperatures. researchgate.net

The decomposition of iron dithiocarbamate complexes often leads to the formation of iron sulfides. rsc.org For instance, the decomposition of [Fe(S₂CNR₂)₃] in oleylamine (B85491) has been shown to produce pyrrhotite (B1172379) (Fe₁₋ₓS) and greigite (Fe₃S₄) nanoparticles. rsc.org The process is thought to involve the reduction of Fe(III) to Fe(II), which then acts as a precursor to the iron sulfide (B99878) nanomaterials. rsc.org

The general decomposition pathway for this compound can be proposed as follows:

Initial Decomposition: Upon heating, the complex starts to decompose, with the initial step likely being the cleavage of the C-N and C-S bonds within the dithiocarbamate ligand. nih.gov

Formation of Intermediates: Volatile organic fragments are released, and an intermediate iron-sulfur species is formed. In some cases, the formation of metal thiocyanates as intermediates has been observed during the decomposition of transition metal dithiocarbamates under a nitrogen atmosphere. researchgate.net

Final Residue: At higher temperatures, the intermediate species further decomposes to yield a stable final product, which is typically an iron sulfide (FeSₓ) when heated in an inert atmosphere, or an iron oxide (Fe₂O₃) if heated in the presence of air. researchgate.net

A study on the thermal decomposition of various transition metal dithiocarbamates showed that the decomposition occurs in two or three stages, with a significant mass loss in the first stage. researchgate.net The final product for most metals was the corresponding metal oxide, except for cobalt which yielded the metal. researchgate.net For copper complexes, the formation of CuS as an intermediate was observed, which was then converted to CuSO₄ and finally CuO in the presence of air. researchgate.net

The following table summarizes the expected decomposition products of this compound under different conditions:

Decomposition Condition Intermediate Products (Proposed) Final Product
Inert Atmosphere (e.g., N₂)Iron-sulfur clusters, volatile organicsIron Sulfide (FeSₓ)
Air/OxygenIron-sulfur-oxygen species, volatile organicsIron(III) Oxide (Fe₂O₃)

The exact temperatures and nature of the intermediates and final products can be influenced by the heating rate, the atmosphere, and the specific substituents on the dithiocarbamate ligand.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of transition metal complexes like bis(dimethyldithiocarbamato)iron. nih.govnih.gov DFT methods are employed to determine the optimized molecular geometry, electronic distribution, and other key quantum chemical parameters. nih.gov Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, allowing for the simulation and interpretation of electronic absorption spectra.

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in the Fe(Me₂dtc)₂ molecule. This process, known as geometry optimization, provides crucial information on bond lengths and angles. nih.gov For instance, in related iron complexes, DFT has been successfully used to reproduce experimental structural data with high accuracy. nih.gov

The electronic distribution within the molecule is also a key output of DFT calculations. This analysis reveals how electron density is shared between the iron center and the dithiocarbamate (B8719985) ligands. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is of particular interest, as it dictates the molecule's reactivity. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A large HOMO-LUMO gap generally implies high stability, whereas a small gap suggests higher reactivity. researchgate.net

Frontier orbital analysis, which examines the spatial distribution of the HOMO and LUMO, is essential for understanding the nature of electronic transitions and predicting sites of electrophilic and nucleophilic attack. researchgate.netlibretexts.org In transition metal complexes, these orbitals often have significant contributions from both the metal d-orbitals and ligand-based orbitals.

Table 1: Frontier Molecular Orbital Parameters

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule.

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. researchgate.net | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. faccts.dewisc.edu This method provides a detailed understanding of the bonding interactions and charge distribution within the molecule.

NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. The energies associated with these donor-acceptor interactions provide a measure of the strength of these delocalizations, which are crucial for understanding the stability and electronic properties of the complex. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net

For this compound, the MEP surface would highlight the negatively charged regions around the sulfur atoms, indicating their susceptibility to electrophilic attack. Conversely, positively charged regions would indicate sites prone to nucleophilic attack. This analysis is valuable for understanding intermolecular interactions and the initial steps of chemical reactions. nih.govresearchgate.net

Quantum Chemical Interpretation of Spectroscopic Data

Quantum chemical calculations, particularly TD-DFT, are instrumental in interpreting experimental spectroscopic data, such as UV-Vis spectra. researchgate.net By calculating the energies and intensities of electronic transitions, TD-DFT can help assign the observed absorption bands to specific electronic excitations, such as d-d transitions localized on the iron center or charge-transfer transitions between the metal and the ligands. researchgate.net

For instance, in similar dithiocarbamate complexes, TD-DFT calculations have been successfully used to assign bands in the UV-Vis spectrum to charge transfer and d-d spin-forbidden transitions. researchgate.net This theoretical support is crucial for a complete understanding of the electronic structure of these complexes.

Spin-Hamiltonian Formalism and Zero-Field Splitting Parameters

For paramagnetic molecules like certain iron dithiocarbamate complexes, the interaction of unpaired electrons gives rise to a phenomenon known as zero-field splitting (ZFS). wikipedia.org This splitting of spin states occurs even in the absence of an external magnetic field and is a key characteristic of the molecule's magnetic properties. wikipedia.org

The Spin-Hamiltonian is a theoretical framework used to describe these magnetic interactions. It includes parameters such as the g-tensor and the zero-field splitting parameters, D (axial) and E (rhombic), which quantify the magnitude of the ZFS. wikipedia.orgnih.gov Computational methods can be used to calculate these parameters, providing insights into the electronic structure and magnetic anisotropy of the complex. researchgate.net These calculated parameters can then be compared with experimental data obtained from techniques like electron paramagnetic resonance (EPR) spectroscopy. acs.org

Computational Approaches for Structural Elucidation from Spectrometric Data

Computational chemistry serves as a powerful tool for interpreting complex spectrometric data, such as mass spectra, by providing a theoretical framework for understanding the observed fragmentation patterns. The structural elucidation of gas-phase ions generated from this compound in a mass spectrometer can be approached by integrating experimental data with computational modeling.

Universal Fragmentation Models and Rearrangement Chemistry Prediction

The fragmentation of this compound upon electron impact in a mass spectrometer is a complex process governed by the intrinsic properties of the molecular ion. While a universal, predictive fragmentation model for all transition metal dithiocarbamate complexes is yet to be fully developed, general principles can be applied to anticipate the fragmentation pathways. The major decomposition routes for bis(N,N-dialkyldithiocarbamato)metal complexes, including iron, typically involve the loss of a dithiocarbamate ligand radical or the elimination of smaller fragments such as S, S₂, and SCNR₂ from the parent and subsequent fragment ions. creighton.edu

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the energetics of these fragmentation and rearrangement reactions. By calculating the energies of the parent ion and various potential fragment ions and transition states, a theoretical mass spectrum can be constructed. This allows for the prediction of the most likely fragmentation pathways and the relative abundances of the resulting ions.

Key Fragmentation Pathways:

The fragmentation of the molecular ion, [Fe(S₂CN(CH₃)₂)₂]⁺˙, can proceed through several competing pathways:

Loss of a Ligand Radical: A primary fragmentation pathway involves the homolytic cleavage of the iron-sulfur bond, leading to the loss of a dimethyldithiocarbamate (B2753861) radical (•S₂CN(CH₃)₂). This results in the formation of the [Fe(S₂CN(CH₃)₂)]⁺ ion.

Loss of Neutral Fragments: Subsequent fragmentation of the [Fe(S₂CN(CH₃)₂)]⁺ ion can occur through the elimination of neutral species. This can include the loss of a sulfur atom (S), a disulfur (B1233692) molecule (S₂), or the isothiocyanate fragment (SCN(CH₃)₂).

Rearrangement Reactions: In the gas phase, energetically excited ions can undergo rearrangement reactions prior to fragmentation. For dithiocarbamate complexes, this can involve the transfer of atoms or functional groups between the metal center and the ligands. Predicting these rearrangements computationally requires sophisticated models that can accurately describe the potential energy surface of the ion. While specific rearrangement chemistries for this compound have not been detailed in dedicated computational studies, general mechanisms observed in organometallic mass spectrometry, such as the McLafferty rearrangement in ligands containing appropriate functional groups, could be considered. youtube.comyoutube.comyoutube.com However, the direct applicability of such models to this specific iron complex requires further investigation.

Interactive Data Table: Predicted Fragmentation of this compound

The following table outlines the principal fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the major ions expected in the mass spectrum of this compound. These are based on established fragmentation patterns for related dithiocarbamate complexes. creighton.edu

Precursor IonFragmentation PathwayResulting Ionm/z of Resulting Ion
[Fe(S₂CN(CH₃)₂)₂]⁺˙Loss of •S₂CN(CH₃)₂[Fe(S₂CN(CH₃)₂)]⁺176
[Fe(S₂CN(CH₃)₂)]⁺Loss of S[Fe(CN(CH₃)₂)S]⁺144
[Fe(S₂CN(CH₃)₂)]⁺Loss of CS₂[Fe(N(CH₃)₂)]⁺100
[Fe(S₂CN(CH₃)₂)]⁺Loss of •CN(CH₃)₂[Fe(S₂)]⁺120

Note: The m/z values are calculated based on the most abundant isotopes of the elements (⁵⁶Fe, ¹²C, ¹⁴N, ³²S, ¹H).

The development of more sophisticated computational tools and fragmentation libraries will continue to enhance the accuracy of these predictions, providing a more detailed and reliable means of structural elucidation for complex organometallic compounds like this compound from their mass spectrometric data.

Chemical Applications in Materials Science and Catalysis

Fabrication of Iron Sulfide (B99878) Nanomaterials via Single-Source Precursors

Bis(dimethyldithiocarbamato)iron serves as an effective single-source precursor (SSP) for the production of iron sulfide (FeS) nanoparticles. The use of SSPs offers a convenient and reproducible route to obtaining air and moisture-stable nanomaterials, often through methods like thermolysis in high-boiling point coordinating solvents. This approach provides a distinct advantage by offering a straightforward and cost-effective preparation method for crystalline semiconductor nanoparticles, replacing potentially toxic organometallic constituents.

A key advantage of using bis(dithiocarbamato)iron complexes as SSPs is the ability to control the crystalline phase and morphology of the resulting iron sulfide nanomaterials by carefully selecting the precursor and reaction conditions. The nature of the organic groups on the dithiocarbamate (B8719985) ligand and the decomposition temperature can dictate the final iron sulfide phase.

For instance, the thermolysis of this compound(II) in a mixture of oleic acid and octadecylamine (B50001) at 180°C has been shown to produce the pyrrhotite (B1172379) phase of iron sulfide. wikipedia.org In the same study, a related precursor, bis(imidazolyldithiocarbamato)iron(II), yielded the troilite phase under identical conditions, highlighting the influence of the ligand structure on the crystalline outcome. wikipedia.org Research has confirmed that different iron dithiocarbamate complexes, including both iron(II) and iron(III) species, can be selectively decomposed to yield various iron sulfide phases such as pyrrhotite, troilite, and greigite. researchgate.netnih.gov The morphology of these nanoparticles can also be tuned, with studies reporting the formation of spherical and rod-like shapes. wikipedia.org

Table 1: Influence of Precursor on Iron Sulfide Crystalline Phase

Precursor ComplexResulting Iron Sulfide Phase
This compound(II)Pyrrhotite wikipedia.org
bis(imidazolyldithiocarbamato)iron(II)Troilite wikipedia.org
tris(dibenzyldithiocarbamato)iron(III)Greigite (at 230°C in oleylamine) nih.gov
tris(dibenzyldithiocarbamato)iron(III)Troilite (solid-state decomposition at 450°C) nih.gov

The iron sulfide nanoparticles synthesized from this compound can be incorporated into polymer matrices to form nanocomposites, enhancing their functionality and applicability. A notable example is the dispersion of iron sulfide nanoparticles, derived from the thermolysis of this compound(II), into a hydroxyethyl (B10761427) cellulose (B213188) (HEC) matrix. wikipedia.org

The successful incorporation of the FeS nanoparticles into the HEC matrix was confirmed through Fourier Transform Infrared (FTIR) spectroscopy, which showed slight shifts in the O–H and C–O stretching bands of the polymer, indicating interaction with the nanoparticles. wikipedia.org These nanocomposites combine the properties of the iron sulfide nanoparticles with the processability and biocompatibility of the polymer, opening avenues for new applications.

Catalytic Activities in Organic Transformations

While iron complexes are widely explored as catalysts in a vast array of organic transformations, including cross-coupling reactions and C-H activation, specific reports on the direct catalytic use of this compound in these synthetic applications are limited in the available literature. nih.govmdpi.comnih.gov The research focus for this particular compound has been more concentrated on its role as a precursor.

Due to the lack of extensive research on this compound as a direct catalyst for organic transformations, detailed mechanisms of action for specific reactions are not well-documented. Generally, the catalytic activity of dithiocarbamate complexes can be influenced by the ligand's ability to stabilize different oxidation states of the metal center and its role in the electronic and steric environment of the catalyst.

Role as Reagents or Precursors in Other Inorganic Syntheses

This compound and its analogues are valuable starting materials for the synthesis of other inorganic and organometallic iron complexes. These reactions often involve the addition of new ligands to the iron center.

For example, the related complex iron bis(diethyldithiocarbamate) reacts with various reagents to form mono-iron derivatives. It can add 9,10-phenanthroline to yield a blue octahedral complex, Fe(S₂CNEt₂)₂(phen). wikipedia.org Furthermore, it reacts with nitric oxide (NO) and carbon monoxide (CO) to form the corresponding nitrosyl and carbonyl adducts, Fe(S₂CNEt₂)₂NO and Fe(S₂CNEt₂)₂(CO)₂, respectively. wikipedia.org Similarly, iron tris(dithiocarbamate) complexes react with nitric oxide, a reaction that serves as an efficient chemical trap for NO. wikipedia.org They can also be oxidized to form stable iron(IV) derivatives or react with acids like HCl to produce pentacoordinate chloride complexes. wikipedia.org These reactions showcase the utility of bis(dithiocarbamato)iron complexes as versatile precursors for creating a variety of other iron-containing compounds with different coordination environments and properties.

Interactions in Chemical and Environmental Systems Mechanistic Focus

Fundamental Mechanisms of Interaction with Biological Signaling Molecules (e.g., Nitric Oxide)

The interaction of iron dithiocarbamate (B8719985) complexes with the biological signaling molecule nitric oxide (NO) is a well-documented and significant chemical process. Iron(II)-dithiocarbamate complexes are notably effective at trapping nitric oxide in biological samples. nih.gov This reaction forms a stable nitrosyliron(II)-dithiocarbamate complex, which can then be detected and quantified using Electron Spin Resonance (ESR) spectroscopy. nih.govnih.gov

The fundamental reaction involves the binding of NO to the iron center of the dithiocarbamate complex. For instance, iron tris(dithiocarbamate)s readily react with nitric oxide in an efficient chemical trapping reaction, yielding a dinitrosyl iron complex. wikipedia.orgwikipedia.org The general equation for this trapping reaction can be represented as:

Fe(dtc)₃ + NO → Fe(dtc)₂NO + 0.5 (dtc)₂ wikipedia.org

This process is so efficient that it provides a reliable method for detecting NO in various biological systems. wikipedia.orgwikipedia.org The resulting [(MGD)₂-Fe(II)-NO] complex, where MGD is N-methyl-D-glucamine dithiocarbamate, produces a characteristic three-line EPR spectrum that allows for real-time, in vivo measurement of nitric oxide production. researchgate.net

Table 1: Interaction of Iron Dithiocarbamate with Nitric Oxide

ReactantProductSignificanceDetection Method
Iron(II)-dithiocarbamate + Nitric Oxide (NO)Nitrosyliron(II)-dithiocarbamateTrapping of NO in biological systems. nih.govElectron Spin Resonance (ESR) Spectroscopy. nih.gov
Iron tris(dithiocarbamate) + Nitric Oxide (NO)Fe(dtc)₂NOEfficient chemical trapping for NO detection. wikipedia.orgwikipedia.orgGeneral spectroscopic methods.
Iron-N-methyl-D-glucamine dithiocarbamate + Nitrite (B80452) (NO₂⁻)(MGD)₂Fe(II)NO complexFormation of NO from nitrite for detection. researchgate.netElectron Paramagnetic Resonance (EPR) Spectroscopy. researchgate.net

Environmental Transformation Pathways of the Compound

Dithiocarbamates as a class of compounds are generally unstable in the environment, undergoing rapid degradation in water and soil through processes like hydrolysis and photolysis. nih.govmdpi.com Their persistence is influenced by factors such as pH, moisture, and the presence of microorganisms. nih.gov

The primary degradation route for dimethyldithiocarbamates is acid-catalyzed hydrolysis. nih.gov The rate of hydrolysis is significantly dependent on pH, with faster degradation occurring in more acidic conditions. researchgate.net The half-life of these compounds at 25°C can vary from a few hours to several days depending on the specific environmental matrix and conditions. nih.gov The complexation of the dithiocarbamate with a metal ion, such as iron, can influence its stability, with stable metal complexes potentially slowing the rate of hydrolysis and oxidation compared to the free ligand. researchgate.net

Upon hydrolysis and further degradation, dithiocarbamates break down into several metabolites. While specific pathways for bis(dimethyldithiocarbamato)iron are part of the broader dithiocarbamate degradation profile, common products identified from related compounds include carbon disulfide (CS₂) and various other organic molecules. nih.govmdpi.com

Soil microorganisms play a crucial role in the degradation of dithiocarbamates, utilizing them as sources of carbon and nitrogen. nih.gov The degradation in both water and soil can be rapid, leading to a variety of breakdown products. nih.govmdpi.com

The biodegradation of related dithiocarbamate fungicides, such as thiram, results in metabolites like ethylene (B1197577) thiourea (B124793) (ETU), propylene (B89431) thiourea (PTU), and thiourea (TU). nih.govmdpi.com Ethylene thiourea is a major degradation product of ethylene bis-dithiocarbamates (EBCDs); it is water-soluble and can be absorbed by plant roots. nih.gov The presence of heavy metals in the soil can inhibit the microbial biodegradation of organic compounds, which is a consideration for metal-containing fungicides like this compound. mdpi.com However, some bacteria, such as iron-reducing bacteria, have shown potential for the remediation of soils and water contaminated with certain organic compounds. researchgate.net

Table 2: Major Environmental Degradation Products of Dithiocarbamates

ProductChemical FormulaFormation PathwayEnvironmental Significance
Carbon DisulfideCS₂Hydrolysis/Metabolism. nih.govmdpi.comCommon volatile degradation product.
Ethylene Thiourea (ETU)C₃H₆N₂SDegradation of EBCDs. nih.govWater-soluble, mobile in soil, and can be taken up by plants. nih.gov
Propylene Thiourea (PTU)C₄H₈N₂SBy-product of propylene-bis-dithiocarbamates. mdpi.comMetabolite of certain dithiocarbamate fungicides.
Thiourea (TU)CH₄N₂SMetabolic breakdown. nih.govA simpler degradation molecule.

Chelation Principles for Metal Ion Interactions in Environmental Contexts

Dithiocarbamates are powerful chelating agents, a property derived from the presence of two sulfur atoms with lone pairs of electrons that can form strong, stable complexes with a wide range of metal ions. nih.govencyclopedia.pub This chelating ability makes them effective in applications such as the removal of heavy metals from wastewater. nih.govtandfonline.com The dithiocarbamate ligand can act as a bidentate ligand, binding to a metal ion through both sulfur atoms to form a stable chelate ring, or as a monodentate ligand, using only one sulfur atom. nih.govencyclopedia.pub

The general principles of chelation by dithiocarbamates in environmental contexts include:

Strong Binding: They form highly stable and often water-insoluble complexes with many transition metals and heavy metals like copper, zinc, lead, and cadmium. nih.govtandfonline.comdeswater.com

Selectivity: The efficiency and selectivity of metal chelation can vary depending on the specific structure of the dithiocarbamate ligand. nih.govencyclopedia.pub For instance, the nature of the alkyl or aryl groups attached to the nitrogen atom can influence the ligand's binding affinity for different metals.

pH Dependence: The effectiveness of metal removal from aqueous solutions is often pH-dependent. Studies have shown high removal efficiency at specific pH ranges, such as pH 4 and 7. tandfonline.com

Stabilization of Metals: Dithiocarbamates can stabilize metals in various oxidation states. encyclopedia.pub This property is significant in environmental systems where redox conditions can vary.

In the context of this compound, the dithiocarbamate ligands are already complexed with iron. However, in environmental systems, there exists the potential for ligand exchange reactions or interactions with other available metal ions, governed by the relative stability constants of the respective metal-dithiocarbamate complexes and the concentrations of the competing metal ions. The strong complex formed between dithiocarbamates and metals like copper(II) can also slow the degradation of the dithiocarbamate ligand itself. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Dithiocarbamate (B8719985) Ligand Architectures

A primary avenue for future research lies in the rational design and synthesis of new dithiocarbamate ligands. nih.gov By moving beyond simple alkyl or aryl substituents, researchers are exploring the incorporation of functional groups that can impart specific properties to the resulting iron complexes. jocpr.comresearchgate.netsysrevpharm.org This includes the introduction of chiral centers, redox-active moieties, or groups capable of participating in intermolecular interactions such as hydrogen bonding. The goal is to create tailored iron dithiocarbamate complexes with enhanced solubility, stability, or reactivity for specific applications.

The synthesis of dithiocarbamate ligands is often achieved through the reaction of a primary or secondary amine with carbon disulfide, a versatile method that allows for a wide range of functionalities to be introduced. nih.gov For instance, the incorporation of amino acids to create dithiocarbamate-functionalized carboxylates (DTCCs) has shown promise in the construction of heterobimetallic coordination polymers and networks. acs.org These architectures can bring together different metal centers, potentially leading to materials with interesting magnetic or catalytic properties.

Future work will likely focus on:

Multifunctional Ligands: Designing ligands with additional donor sites to create multinuclear iron complexes or heterometallic systems.

Supramolecular Assembly: Incorporating recognition motifs into the ligand framework to direct the self-assembly of complex, higher-order structures.

Stimuli-Responsive Ligands: Developing ligands that can respond to external stimuli such as light, pH, or temperature, allowing for the controlled modulation of the iron complex's properties.

Table 1: Examples of Novel Dithiocarbamate Ligand Approaches

Ligand Design StrategyTarget Application/PropertyReference
Dithiocarbamate-functionalized carboxylatesHeterobimetallic coordination networks acs.org
Ligands with appended functional groupsModified solubility and reactivity jocpr.comresearchgate.net
Asymmetric dithiocarbamate ligandsChiral catalysts and materialsN/A

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the behavior of bis(dimethyldithiocarbamato)iron and related complexes in solution and during chemical transformations requires sophisticated analytical methods. While traditional spectroscopic techniques provide valuable structural information, the future lies in the application of advanced, time-resolved methods to monitor dynamic processes in real-time. rsc.orgresearchgate.net

In-situ X-ray Absorption Spectroscopy (XAS) has already proven to be a powerful tool for elucidating the decomposition pathways of iron dithiocarbamate complexes used as single-source precursors for nanomaterials. rsc.orgresearchgate.net These studies have provided valuable insights into the intermediate species formed during the conversion of the molecular precursor to iron sulfide (B99878) nanoparticles. Future research will likely see the expanded use of such techniques to study a wider range of reactions.

The application of time-resolved spectroscopic techniques will be crucial for unraveling the intricate details of:

Reaction Intermediates: Identifying and characterizing transient species in catalytic cycles or decomposition pathways.

Excited State Dynamics: Probing the photophysical and photochemical processes that occur upon light absorption.

Spin-State Switching: Monitoring the kinetics of spin crossover phenomena in real-time.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

Spectroscopic TechniqueInformation GainedPotential Application for Iron Dithiocarbamates
In-situ X-ray Absorption Spectroscopy (XAS)Local coordination environment and oxidation stateMonitoring decomposition to form nanomaterials. rsc.orgresearchgate.net
Time-Resolved Infrared SpectroscopyVibrational dynamics of transient speciesStudying photochemical reaction mechanisms.
Ultrafast Transient Absorption SpectroscopyElectronic excited state dynamicsElucidating photo-induced electron transfer processes. chemrxiv.org
Mössbauer SpectroscopyIron oxidation state and spin stateCharacterizing redox changes and magnetic properties. rsc.org

Refinement of Theoretical Models for Predictive Capabilities

Computational chemistry has become an indispensable tool in modern chemical research, and its role in the study of iron dithiocarbamate complexes is expected to grow. The refinement of theoretical models, particularly those based on Density Functional Theory (DFT), will enhance their predictive power, enabling the in-silico design of new complexes with desired electronic, magnetic, and reactive properties. nih.govnih.govacs.org

Current theoretical studies have been successful in elucidating the electronic structure of iron complexes and rationalizing their spectroscopic and magnetic properties. nih.govnih.gov Future efforts will likely focus on developing more accurate models that can handle the complexities of these systems, such as the subtle interplay of steric and electronic effects, spin-state energetics, and the influence of the solvent environment.

Key areas for the refinement of theoretical models include:

Multi-scale Modeling: Combining quantum mechanical methods for the core complex with classical or continuum models for the surrounding environment to provide a more realistic description of the system.

Excited State Calculations: Improving the accuracy of time-dependent DFT (TD-DFT) and other methods for calculating excited state energies and properties to better understand photochemical behavior. acs.org

Reaction Pathway Analysis: Developing more efficient algorithms for mapping out complex reaction potential energy surfaces to predict reaction mechanisms and catalytic turnover frequencies.

Development of New Material Architectures and Catalytic Systems

A significant driving force for research into this compound and its analogues is their potential as building blocks for new materials and as catalysts. doaj.org The use of iron dithiocarbamates as single-source precursors (SSPs) for the synthesis of iron sulfide nanoparticles is a well-established area that continues to be explored. rsc.orgresearchgate.net By carefully controlling the decomposition conditions, it is possible to tune the phase, size, and morphology of the resulting nanomaterials.

The development of Metal-Organic Frameworks (MOFs) incorporating iron dithiocarbamate units is another promising direction. nih.govnih.govyoutube.com These porous materials could find applications in gas storage, separation, and heterogeneous catalysis. The dithiocarbamate ligand can act as a robust anchor for the iron centers within the framework, while the organic linkers can be functionalized to control the pore size and chemical environment.

Future research in this area will likely concentrate on:

Nanomaterial Synthesis: Exploring new precursor designs and decomposition methods to gain finer control over the properties of the resulting iron sulfide nanomaterials.

MOF-based Catalysis: Designing and synthesizing iron dithiocarbamate-based MOFs with accessible active sites for a range of catalytic transformations. nih.govnih.govyoutube.com

Hybrid Materials: Integrating iron dithiocarbamate complexes with other materials, such as polymers or carbon nanotubes, to create multifunctional composites with synergistic properties.

Table 3: Emerging Material Architectures from Iron Dithiocarbamates

Material ArchitectureSynthetic StrategyPotential ApplicationReference
Iron Sulfide NanoparticlesThermolysis of single-source precursorsMagnetic materials, catalysis rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs)Solvothermal synthesis with functionalized linkersGas storage, heterogeneous catalysis nih.govnih.govyoutube.com
Hybrid Composite MaterialsIntegration with polymers or nanomaterialsAdvanced coatings, sensorsN/A

Deeper Mechanistic Understanding of Redox and Photochemical Pathways

The rich redox chemistry and photochemical reactivity of iron dithiocarbamate complexes present opportunities for their use in a variety of applications, from photocatalysis to redox-mediated processes. acs.orgnih.gov A deeper mechanistic understanding of these pathways is essential for optimizing their performance and designing new, more efficient systems.

The photolysis of iron(III) dithiocarbamate complexes has been shown to proceed through redox pathways, and the ability of these complexes to stabilize higher oxidation states of iron, such as iron(IV), has been demonstrated. acs.org Understanding the factors that govern these transformations, including the role of the ligand and the reaction medium, is a key area of ongoing research.

Future investigations will aim to provide detailed answers to fundamental questions such as:

What are the primary photoproducts and their quantum yields upon irradiation at different wavelengths?

What is the nature of the key intermediates in redox catalytic cycles?

How can the ligand environment be tuned to control the redox potentials and photochemical reactivity of the iron center?

By addressing these questions, researchers can pave the way for the development of novel iron dithiocarbamate-based systems for applications in solar energy conversion, environmental remediation, and fine chemical synthesis.

Q & A

Q. What are the established synthesis protocols for Bis(dimethyldithiocarbamato)iron, and what factors influence yield optimization?

Methodological Answer: this compound is typically synthesized via ligand substitution reactions, where iron salts react with sodium dimethyldithiocarbamate. Key variables include:

  • Solvent polarity : Polar solvents (e.g., ethanol/water mixtures) enhance ionic interactions but may reduce ligand solubility.
  • Temperature : Elevated temperatures (50–70°C) accelerate reaction kinetics but risk ligand decomposition .
  • pH control : Neutral to slightly acidic conditions (pH 6–7) stabilize the iron complex and prevent hydrolysis.
    Yield optimization requires iterative testing of molar ratios (e.g., 1:3 Fe:salt) and post-synthesis purification via recrystallization in non-polar solvents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do researchers address overlapping spectral signals?

Methodological Answer:

  • IR Spectroscopy : Identifies dithiocarbamate ligand vibrations (C–N stretch at ~1,480 cm⁻¹, C–S at ~950 cm⁻¹). Overlapping peaks are resolved using difference spectroscopy or deuterated solvents .
  • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands (~350–450 nm). Deconvolution software (e.g., Gaussian fitting) separates overlapping electronic transitions.
  • Mössbauer Spectroscopy : Provides oxidation state (Fe³⁺) and coordination geometry details. Synchrotron-based techniques enhance resolution for polymorphic studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported thermodynamic stability data for this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions:

  • Solution-phase vs. solid-state stability : Compare thermogravimetric analysis (TGA) for decomposition temperatures with solution calorimetry data.
  • Ionic strength effects : Use controlled buffer systems (e.g., NaClO₄) to standardize ionic strength and isolate stability trends .
  • Computational validation : Density Functional Theory (DFT) models predict bond dissociation energies, reconciling empirical data with theoretical frameworks .

Q. What computational modeling approaches are validated for predicting the ligand exchange behavior of this compound in solution-phase reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand exchange kinetics using force fields (e.g., AMBER) parameterized for transition metals. Validate against experimental rate constants from stopped-flow spectroscopy .
  • Quantum Mechanical/Molecular Mechanical (QM/MM) Methods : Model transition states during ligand substitution, focusing on solvent accessibility and steric effects.
  • Machine Learning (ML) : Train algorithms on existing kinetic datasets to predict exchange behavior under novel conditions (e.g., high-pressure systems) .

Q. How can researchers mitigate biases in toxicity assessments of this compound when extrapolating from animal models to human exposure?

Methodological Answer:

  • Dose-response calibration : Use allometric scaling (e.g., body surface area adjustments) to translate rodent LD₅₀ values (e.g., 17 g/kg in rats) to human equivalents .
  • In vitro assays : Combine hepatocyte viability tests (e.g., MTT assays) with genomic profiling to identify species-specific metabolic pathways.
  • Epidemiological cross-referencing : Compare results with occupational exposure databases (e.g., OSHA records) to validate in vivo findings .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the carcinogenicity of this compound?

Methodological Answer:

  • Meta-analysis framework : Aggregate data from NTP carcinogenicity studies, prioritizing peer-reviewed publications with standardized exposure protocols.
  • Confounding factor control : Stratify results by purity (e.g., trace NOx/SOx contaminants in decomposition products) and exposure duration .
  • Mechanistic studies : Use Ames tests to assess mutagenicity and correlate with ROS generation assays to isolate carcinogenic pathways .

Safety and Regulatory Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Decomposition mitigation : Store under inert atmosphere (N₂/Ar) to prevent oxidation. Decomposition releases NOx/SOx fumes, requiring fume hoods with scrubbers .
  • Exposure monitoring : Use OSHA-compliant air sampling (e.g., NIOSH Method 0500) to detect airborne particulates. Threshold: <1 mg/m³ for iron dithiocarbamates .
  • Emergency response : For dermal exposure, rinse with 10% EDTA solution to chelate residual iron ions .

Literature and Data Gaps

Q. What strategies are effective for identifying understudied applications of this compound in catalysis or materials science?

Methodological Answer:

  • Bibliometric analysis : Use tools like SciFinder to map citation networks, identifying emerging keywords (e.g., "photocatalysis" or "nanoparticle synthesis") .
  • Patent mining : Analyze USPTO/EPO filings for industrial applications (e.g., rubber vulcanization accelerators) not covered in academic literature .
  • Collaborative databases : Contribute to open-access repositories (e.g., Zenodo) to share crystallographic or spectroscopic data, addressing reproducibility gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.